molecular formula C10H17N3O B13171139 1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine

1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine

Cat. No.: B13171139
M. Wt: 195.26 g/mol
InChI Key: SNSOVBDITATSEK-UHFFFAOYSA-N
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Description

1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine is an organic compound that features a cyclohexane ring substituted with a methoxy group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine typically involves the reaction of 2-methoxycyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxycyclohexyl)-1H-pyrazol-4-amine
  • 1-(2-Methoxycyclohexyl)-1H-pyrazolidine
  • 1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine

Uniqueness

1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-(2-methoxycyclohexyl)pyrazol-4-amine

InChI

InChI=1S/C10H17N3O/c1-14-10-5-3-2-4-9(10)13-7-8(11)6-12-13/h6-7,9-10H,2-5,11H2,1H3

InChI Key

SNSOVBDITATSEK-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1N2C=C(C=N2)N

Origin of Product

United States

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